2,6-difluoro-3-(hydroxymethyl)benzoic acid

Catalog No.
S6514484
CAS No.
2138335-79-0
M.F
C8H6F2O3
M. Wt
188.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-difluoro-3-(hydroxymethyl)benzoic acid

CAS Number

2138335-79-0

Product Name

2,6-difluoro-3-(hydroxymethyl)benzoic acid

IUPAC Name

2,6-difluoro-3-(hydroxymethyl)benzoic acid

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

InChI

InChI=1S/C8H6F2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11H,3H2,(H,12,13)

InChI Key

WRJHCFDSLVFPDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)C(=O)O)F

2,6-Difluoro-3-(hydroxymethyl)benzoic acid is an organic compound characterized by the molecular formula C8H6F2O3C_8H_6F_2O_3 and a molecular weight of 188.13 g/mol. This compound is a derivative of benzoic acid with two fluorine atoms substituted at the 2nd and 6th positions, and a hydroxymethyl group attached at the 3rd position. The presence of fluorine atoms enhances its chemical reactivity and lipophilicity, making it a valuable compound in various fields of research and industry .

  • Substitution Reactions: The fluorine atoms can be replaced with other functional groups under suitable conditions.
  • Oxidation: This compound can be oxidized to form 2,6-difluoro-3-carboxybenzoic acid.
  • Reduction: It can be reduced to yield 2,6-difluoro-3-(hydroxymethyl)benzyl alcohol.
  • Hydrolysis: The hydroxymethyl group may undergo hydrolysis to form different derivatives .

Research indicates that 2,6-difluoro-3-(hydroxymethyl)benzoic acid possesses potential biological activities. It is being investigated for its role as a biochemical probe due to its ability to interact with specific enzymes and proteins. Preliminary studies suggest possible anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration .

The synthesis of 2,6-difluoro-3-(hydroxymethyl)benzoic acid can be achieved through various methods:

  • Fluorination of 3-(hydroxymethyl)benzoic acid: This method employs fluorinating agents such as diethylaminosulfur trifluoride under controlled conditions.
  • Suzuki–Miyaura Coupling Reaction: A boronic acid derivative is coupled with a halogenated benzoic acid precursor in the presence of a palladium catalyst, facilitating the introduction of fluorine atoms and the hydroxymethyl group .

Industrial production typically involves optimized reaction conditions to ensure high yield and purity, often utilizing recrystallization and chromatography for purification.

The applications of 2,6-difluoro-3-(hydroxymethyl)benzoic acid span several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its interactions with enzymes and proteins, contributing to biochemical research.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer treatments.
  • Industry: Utilized in developing advanced materials and as an intermediate in pharmaceutical synthesis .

Several compounds are structurally similar to 2,6-difluoro-3-(hydroxymethyl)benzoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
2,6-Difluorobenzoic acidC7H4F2O2C_7H_4F_2O_2Lacks hydroxymethyl group; less reactive.
3-Methoxymethoxybenzoic acidC10H12O4C_10H_{12}O_4Contains methoxymethoxy group; different reactivity.
2,3-Difluoro-6-methoxybenzoic acidC8H7F2O3C_8H_7F_2O_3Different substitution pattern; varies in applications.

Uniqueness

The uniqueness of 2,6-difluoro-3-(hydroxymethyl)benzoic acid lies in its combination of fluorine atoms and the hydroxymethyl group. This combination imparts distinct chemical properties that enhance its reactivity and potential applications across various scientific disciplines .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

188.02850037 g/mol

Monoisotopic Mass

188.02850037 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-25

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